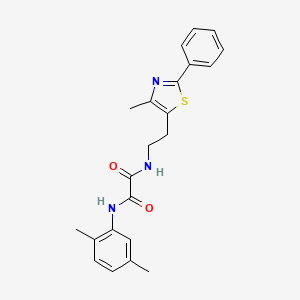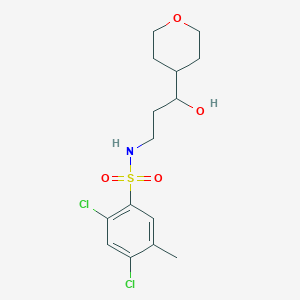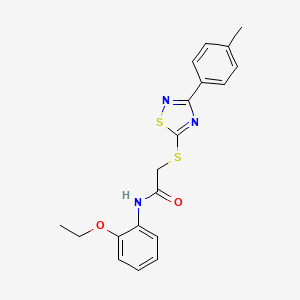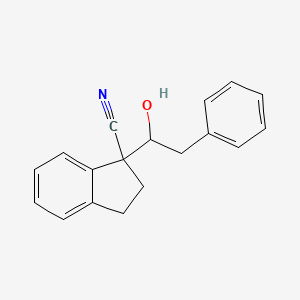![molecular formula C25H25ClN4O3 B2788901 N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1207040-74-1](/img/structure/B2788901.png)
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as FPB, is a novel chemical compound that has gained significant attention in the field of drug discovery. FPB is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Mecanismo De Acción
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of CK1δ, a serine/threonine protein kinase that regulates the phosphorylation of various downstream targets. CK1δ plays a critical role in the regulation of circadian rhythms, Wnt signaling, and DNA damage response. By inhibiting CK1δ, this compound disrupts these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of cognitive function and memory, and the regulation of circadian rhythms. In cancer cells, this compound inhibits the CK1δ-mediated Wnt signaling pathway, leading to the suppression of cell proliferation and the induction of apoptosis. In neurological disorders, this compound improves cognitive function and memory by reducing neuroinflammation and oxidative stress. In circadian rhythm disorders, this compound regulates the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential off-target effects and toxicity, which require further investigation.
Direcciones Futuras
There are several future directions for the research and development of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new analogs with improved potency and selectivity. In cancer research, this compound could be combined with other chemotherapeutic agents to enhance its anti-tumor effects. In neurological research, this compound could be further evaluated for its potential to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. In circadian rhythm research, this compound could be used to develop new therapies for sleep disorders and other circadian rhythm disorders. Overall, this compound holds great promise as a novel therapeutic agent with broad applications in various fields of medicine and biology.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide involves a multi-step process, starting with the preparation of 2-(2-fluorophenyl)benzofuran-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyrrolidine to yield the intermediate product, which is subsequently treated with 2,4-dichloro-5-fluoropyrimidine to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and circadian rhythm disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer, by targeting the CK1δ-mediated Wnt signaling pathway. In neurological research, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In circadian rhythm research, this compound has been shown to regulate the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

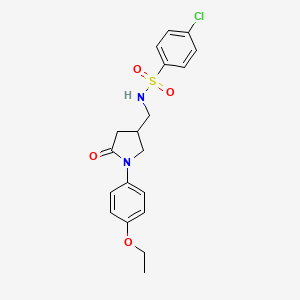

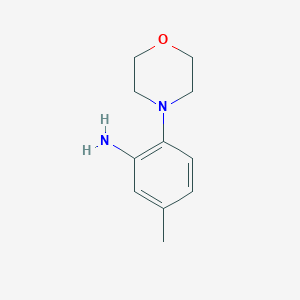
![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2788826.png)
![4-bromo-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2788827.png)
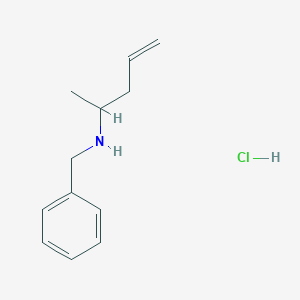
![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)

